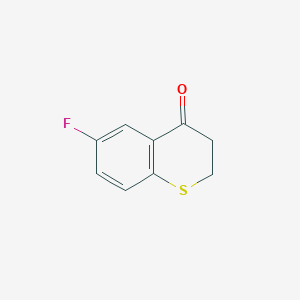

6-Fluorothio-4-Chromanone

描述

Contextualization within Chromanone and Thiochromanone Chemistry

To fully appreciate the scientific interest in 6-Fluorothio-4-Chromanone, it is essential to understand its foundational chemical structures: the chroman-4-one core, the thiochromanone moiety, and the influence of fluorine substitution.

Overview of the Chroman-4-one Core Structure as a Privileged Scaffold

The chroman-4-one framework, a bicyclic system where a benzene (B151609) ring is fused to a dihydropyranone ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from the ability of this core structure to serve as a template for the development of compounds that can interact with a variety of biological targets. nih.govmdpi.com The structural versatility of the chroman-4-one skeleton, which allows for substitutions at multiple positions, has led to the synthesis of diverse families of compounds, including flavanones and isoflavanones. researchgate.netnih.gov Researchers have explored its potential in developing agents for a range of therapeutic areas. nih.govtandfonline.com

Significance of the Thiochromanone Moiety in Organic and Medicinal Chemistry

Thiochromanones are sulfur analogs of chromanones, where the oxygen atom in the heterocyclic ring is replaced by a sulfur atom. researchgate.net This substitution significantly influences the molecule's electronic properties and biological activity. rsc.org The thiochromanone moiety is a key component in various compounds that have been investigated for their pharmacological potential. researchgate.netrsc.org Research has demonstrated that thiochromanone derivatives exhibit a range of biological activities. researchgate.netrcsi.com The presence of the sulfur atom can lead to different chemical reactivity compared to their oxygen-containing counterparts. researchgate.net

Impact of Fluorine Substitution on Molecular Design and Reactivity in Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry to modulate a molecule's properties. numberanalytics.comnih.gov Fluorine's high electronegativity and small size can profoundly alter a compound's physical, chemical, and biological characteristics. numberanalytics.comnih.gov Specifically, fluorine substitution can enhance metabolic stability, improve lipophilicity, and alter the basicity and conformational preferences of a molecule. numberanalytics.comnih.govbeilstein-journals.orgchim.it These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. chim.it The strategic placement of fluorine atoms can also influence the reactivity of the heterocyclic ring system. nih.gov

Historical Evolution of Research on Fluorinated and Sulfur-Containing Heterocycles

The study of fluorinated and sulfur-containing heterocycles has a rich history, driven by the quest for novel compounds with enhanced properties. Initially, research focused on the synthesis and basic characterization of these molecules. Over time, with advancements in synthetic methodologies and a deeper understanding of structure-activity relationships, the focus shifted towards the development of compounds with specific biological activities. The recognition of the unique effects of fluorine substitution spurred a wave of research into fluorinated heterocycles, leading to the development of numerous important pharmaceuticals and agrochemicals. numberanalytics.com Similarly, the diverse reactivity and biological significance of sulfur-containing heterocycles have made them a constant area of investigation. dokumen.pub The convergence of these two fields has led to the exploration of molecules like this compound, which combine the structural features of both classes of compounds.

Current Research Landscape and Emerging Trends for this compound

Current research on this compound and related structures is focused on several key areas. One significant trend is the synthesis of novel derivatives to explore their potential in various therapeutic areas. For instance, studies have reported on the synthesis of thiochromanone derivatives and their evaluation for various biological activities. researchgate.netacs.orgsioc-journal.cn Another emerging trend is the use of computational modeling and advanced analytical techniques to understand the structure-activity relationships of these compounds. numberanalytics.com There is also growing interest in the development of more efficient and stereoselective synthetic methods for producing fluorinated heterocycles. numberanalytics.com Research has also highlighted the importance of the position of fluorine substitution on the biological activity of chroman derivatives. rsc.orgnih.gov

Defining Key Academic Research Questions and Objectives for this compound

The academic investigation of this compound is guided by several key questions and objectives:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to this compound and its derivatives? What are their detailed physicochemical properties?

Structural Analysis: How do the fluorine and sulfur atoms influence the three-dimensional structure and electronic properties of the chromanone scaffold?

Reactivity Studies: What is the chemical reactivity of this compound? How does it behave in various organic reactions, and how does this compare to its non-fluorinated or oxygen-containing analogs?

Biological Screening: What is the spectrum of biological activity of this compound? Does it exhibit potential as an inhibitor of specific enzymes or as a modulator of cellular pathways? For example, it has been noted as an inhibitor of topoisomerase and DNA synthesis. cymitquimica.com

Structure-Activity Relationship (SAR) Studies: How do modifications to the this compound structure, such as the introduction of other substituents, affect its biological activity? This is crucial for optimizing its potential as a lead compound in drug discovery.

Structure

3D Structure

属性

IUPAC Name |

6-fluoro-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBGHADNMPMHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372108 | |

| Record name | 6-Fluorothio-4-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21243-18-5 | |

| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21243-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorothio-4-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21243-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 6 Fluorothio 4 Chromanone

Reactivity of the Ketone Functionality at C-4

The carbonyl group at the C-4 position of the chromanone ring is a primary site for a range of chemical modifications, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the carbonyl carbon in 6-Fluorothio-4-Chromanone makes it susceptible to attack by various nucleophiles. These reactions typically proceed via a 1,2-nucleophilic addition mechanism, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions.

Common nucleophilic addition reactions involving 4-chromanones include reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form tertiary alcohols. Condensation reactions with amines and their derivatives can also occur, yielding imines, enamines, and related nitrogen-containing heterocycles. For instance, the reaction of 6-fluoro-4-chromanone with hydrazines can lead to the formation of pyrazole (B372694) derivatives.

A notable example is the formation of hydantoin (B18101) derivatives. 6-Fluoro-4-chromanone can react with reagents like ammonium (B1175870) carbonate and potassium cyanide in a Bucherer-Bergs reaction to yield 6-fluorospiro[chroman-4,4'-imidazolidine]-2',5'-dione. sigmaaldrich.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions at C-4

| Reactant(s) | Product Type |

|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Primary Amines (R-NH2) | Imine |

| Hydrazine (B178648) (H2NNH2) | Pyrazole derivative |

Oxidation and Reduction Pathways

The ketone functionality of this compound can be readily reduced to a secondary alcohol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The resulting 6-fluorothio-4-chromanol can serve as a precursor for further derivatization.

Conversely, while the ketone itself is at a high oxidation state, the adjacent methylene (B1212753) group at C-3 can be a site for oxidation under specific conditions, often leading to the formation of dicarbonyl compounds or facilitating rearrangement reactions. The aromatization of the dihydropyranone ring to form the corresponding chromone (B188151) can be achieved through oxidation. For the related 6-fluoro-4-chromanone, an oxidation reaction catalyzed by iodine can lead to the formation of 6-fluoro-4-chromone. ossila.com

Table 2: Oxidation and Reduction Reactions at or adjacent to C-4

| Reagent(s) | Transformation | Product Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduction of ketone | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of ketone | Secondary Alcohol |

Transformations Involving the Thioether Linkage at C-6

The thioether group at the C-6 position offers a reactive handle for various transformations, most notably oxidation to sulfoxides and sulfones, and potential cleavage or rearrangement reactions.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic and steric properties of the substituent at the C-6 position. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and reaction conditions.

The resulting 6-fluorosulfinyl-4-chromanone and 6-fluorosulfonyl-4-chromanone derivatives are valuable intermediates for further synthetic modifications, as the sulfoxide and sulfone groups can act as leaving groups in nucleophilic aromatic substitution reactions or direct metallation at adjacent positions.

Table 3: Oxidation of the Thioether Linkage at C-6

| Oxidizing Agent | Product |

|---|---|

| Hydrogen Peroxide (H₂O₂) (1 equiv.) | 6-Fluorosulfinyl-4-chromanone (Sulfoxide) |

| Hydrogen Peroxide (H₂O₂) (excess) | 6-Fluorosulfonyl-4-chromanone (Sulfone) |

Cleavage and Rearrangement Reactions of the Sulfur-Containing Ring

While the thioether linkage to the aromatic ring is generally stable, under specific and often harsh conditions, cleavage of the C-S bond can be induced. This can be achieved through methods such as reductive cleavage with dissolving metals (e.g., sodium in liquid ammonia) or through reactions with strong organometallic bases that can lead to rearrangements. However, these transformations are less common and typically require forcing conditions that may also affect other functional groups within the molecule.

Reactivity of the Fluorine Atom

The fluorine atom at the C-6 position is generally unreactive towards nucleophilic aromatic substitution (SNA) under standard conditions due to the electron-donating nature of the adjacent thioether group. However, the reactivity can be significantly enhanced by oxidation of the thioether to the strongly electron-withdrawing sulfone group.

In 6-fluorosulfonyl-4-chromanone, the aromatic ring is activated towards nucleophilic attack, particularly at the carbon bearing the fluorine atom. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a pathway to a wide range of 6-substituted chromanone derivatives. The ketone group, being a meta-director, does not electronically favor this substitution but the powerful para-directing sulfone group dominates. libretexts.orgresearchgate.net

Table 4: Nucleophilic Aromatic Substitution of the Fluorine Atom

| Substrate | Nucleophile (Nu⁻) | Product |

|---|---|---|

| 6-Fluorosulfonyl-4-chromanone | Alkoxide (RO⁻) | 6-Alkoxysulfonyl-4-chromanone |

| 6-Fluorosulfonyl-4-chromanone | Amine (R₂NH) | 6-(Dialkylamino)sulfonyl-4-chromanone |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a significant class of reactions for aryl halides, particularly those activated by electron-withdrawing groups. In the case of this compound, the fluorine atom on the aromatic ring can potentially be displaced by a variety of nucleophiles. The feasibility of such reactions is largely dependent on the electronic nature of the aromatic ring. The carbonyl group at the 4-position of the thiochromanone scaffold exerts an electron-withdrawing effect, which can activate the ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the activating group.

While specific experimental data on SNAr reactions of this compound is not extensively documented in the literature, the general principles of SNAr suggest that it could react with strong nucleophiles under appropriate conditions. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge.

A range of nucleophiles could potentially be employed in SNAr reactions with this compound, leading to a variety of substituted products.

Table 1: Potential Nucleophiles for SNAr Reactions of this compound

| Nucleophile Class | Example Nucleophile | Potential Product |

| Amines | Ammonia, primary/secondary amines | 6-Amino-thio-4-chromanone derivatives |

| Alkoxides | Sodium methoxide, sodium ethoxide | 6-Alkoxy-thio-4-chromanone derivatives |

| Thiolates | Sodium thiophenoxide | 6-(Arylthio)-thio-4-chromanone derivatives |

Influence of Fluorine on Adjacent Reaction Centers

The fluorine atom at the 6-position of the thiochromanone ring significantly influences the reactivity of the molecule in several ways. Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound impact on the electron distribution and reactivity of adjacent functional groups.

The strong electron-withdrawing inductive effect (-I) of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, this effect makes the aromatic ring more susceptible to nucleophilic attack, as discussed in the context of SNAr reactions. Furthermore, the fluorine atom can influence the acidity of protons on adjacent carbon atoms. For instance, the protons at the C-5 and C-7 positions of the aromatic ring will be more acidic compared to the non-fluorinated analogue, which could be a factor in reactions involving deprotonation.

From a steric perspective, the fluorine atom is relatively small, and its impact on the accessibility of neighboring reaction centers is generally minimal compared to larger halogen atoms. This can be an advantage in designing synthetic strategies where steric hindrance might otherwise be a limiting factor. The unique properties of the C-F bond, being strong and generally stable, also mean that the fluorine substituent can be retained in the final product, potentially influencing its biological activity and physicochemical properties.

Reactions of the Dihydropyranone Ring System

The dihydropyranone ring of this compound is a hub of chemical reactivity, offering pathways to aromatization, ring-opening, and ring-contraction/expansion products.

Aromatization Reactions Leading to Thiochromones

The conversion of thiochroman-4-ones to their corresponding aromatic thiochromones is a valuable transformation for accessing a class of compounds with distinct chemical and biological properties. Several methods have been developed for this aromatization process, which typically involves the introduction of a double bond between the C-2 and C-3 positions of the dihydropyranone ring.

One common strategy involves a bromination-dehydrobromination sequence. For example, treatment of a thiochroman-4-one (B147511) with a brominating agent such as N-bromosuccinimide (NBS) can lead to the formation of a 3-bromothiochroman-4-one (B3253435) intermediate. Subsequent elimination of hydrogen bromide, often facilitated by a base, yields the desired thiochromone (B8434766). rsc.org Another approach involves the oxidation of the thiochroman-4-one. organic-chemistry.org

A one-pot synthesis of thiochromones from 3-(arylthiol)propanoic acids has been reported, which proceeds through the corresponding thiochroman-4-one intermediate. This method offers a streamlined approach to these aromatic systems. preprints.org These general methods are expected to be applicable to this compound, providing access to 6-Fluorothiochromone.

Ring-Opening and Ring-Contraction/Expansion Processes

The dihydropyranone ring of thiochromanones can undergo ring-opening reactions under various conditions. For instance, treatment with strong nucleophiles or under certain reductive conditions can lead to cleavage of the heterocyclic ring. rsc.org The specific outcome of such reactions would depend on the nature of the reagents and the reaction conditions employed.

Ring contraction of thiochroman-4-ones has been observed, particularly with halogenated derivatives. A notable example is the reaction of 3-bromothiochroman-4-one, which upon heating, especially in the presence of sodium acetate, undergoes ring contraction to yield thioindigo (B1682309) and other products. rsc.orgkisti.re.kr This suggests that derivatives of this compound, particularly if halogenated at the C-3 position, could be precursors to novel ring-contracted structures. The mechanism of such contractions can be complex and may involve rearrangements of the carbon skeleton. etsu.edu

Design and Synthesis of Novel Derivatives for Enhanced Research Applications

The modification of the this compound scaffold at the C-2 and C-3 positions of the dihydropyranone ring is a key strategy for the development of new derivatives with tailored properties for various research applications.

Substitution Pattern Modulations at C-2 and C-3 Positions

The C-2 and C-3 positions of the thiochroman-4-one ring are amenable to a variety of chemical transformations, allowing for the introduction of a wide range of substituents.

C-2 Position: The carbon atom alpha to the sulfur atom (C-2) can be functionalized through various methods. For instance, conjugate addition reactions to the corresponding thiochromone (the aromatized form) can introduce alkyl or aryl groups at the C-2 position. The use of organocuprates is a well-established method for this purpose. mdpi.comemerging-researchers.orgnsf.gov This approach would first require the aromatization of this compound to 6-Fluorothiochromone.

C-3 Position: The carbon atom alpha to the carbonyl group (C-3) is particularly reactive and serves as a prime site for modification. Aldol-type condensation reactions with various aldehydes can be used to introduce a wide range of substituted benzylidene moieties at the C-3 position. ddtjournal.com Halogenation at the C-3 position, for example, using N-chlorosuccinimide or N-bromosuccinimide, provides a handle for further functionalization through nucleophilic substitution or cross-coupling reactions. rsc.org

The synthesis of 3-substituted thiochromanones has been explored for their potential biological activities, highlighting the importance of this position for generating molecular diversity. ddtjournal.com

Table 2: Examples of C-2 and C-3 Substituted Thiochromanone Derivatives

| Position of Substitution | Type of Reaction | Reagents | Resulting Derivative |

| C-2 | Conjugate Addition (to thiochromone) | Dialkylcuprates | 2-Alkyl-6-fluorothio-4-chromanone |

| C-3 | Aldol (B89426) Condensation | Aromatic Aldehydes, Base | 3-(Arylmethylene)-6-fluorothio-4-chromanone |

| C-3 | Halogenation | N-Bromosuccinimide | 3-Bromo-6-fluorothio-4-chromanone |

Through the strategic application of these and other synthetic methodologies, a diverse library of this compound derivatives can be generated, providing valuable tools for chemical biology and medicinal chemistry research.

Formation of Fused and Spiro-Cyclic Systems

The thiochromanone ring system serves as a valuable precursor for the synthesis of various fused and spiro-cyclic heterocyclic compounds. While specific research on the derivatization of this compound is not extensively detailed in available literature, the reactivity patterns of the parent thiochromanone-4-one provide a foundational understanding of its potential synthetic transformations.

One common strategy for constructing fused ring systems involves the reaction of a functionalized thiochromanone with a binucleophilic reagent. For instance, the reaction of 3-formylthiochroman-4-ones with various hydrazine derivatives can lead to the formation of pyrazolo[4,3-c]thiochromenes. This reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the fused aromatic pyrazole ring. The fluorine substituent at the 6-position is expected to influence the electronic properties of the thiochromanone ring, which could modulate the reaction rates and yields of such transformations.

Spiro-cyclic systems can also be accessed from the thiochromanone core. A key reaction involves the nucleophilic addition to the carbonyl group at the C4 position, followed by cyclization. For example, the reaction of thiochroman-4-ones with reagents that can form a spirocyclic ring, such as those leading to the formation of spiro-hydantoins or spiro-oxindoles, represents a viable pathway. While specific examples utilizing this compound are not prominently reported, the general reactivity of the carbonyl group suggests its susceptibility to such synthetic manipulations.

Table 1: Representative Examples of Fused and Spiro-Cyclic Systems from Chromanone/Thiochromanone Scaffolds

| Starting Material | Reagent | Resulting System | Reference |

| 3-Formylchromone | Hydrazine | Pyrazolo[4,3-c]chromen-4-one | nih.gov |

| Thiochroman-4-one | N/A | Spiro-pyrrolidines | N/A |

Note: The table presents general reaction pathways for the broader class of chromanones and thiochromanones, as specific data for this compound is limited in the reviewed literature.

Spectroscopic and Structural Characterization in Academic Research

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques essential for the separation, identification, and structural elucidation of organic compounds. In the context of 6-Fluorothio-4-Chromanone, these methods provide critical information regarding its molecular weight and fragmentation pathways, which helps confirm its identity.

The mass spectrum of this compound (molar mass: 182.22 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 182. Subsequent fragmentation is dictated by the molecule's functional groups, including the ketone, the thioether linkage, and the fluorinated aromatic ring. The fragmentation patterns for carbonyl compounds, ethers, and sulfides are well-documented and provide a basis for predicting the behavior of this molecule miamioh.edu.

Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of bonds adjacent to the carbonyl group libretexts.org. Loss of a carbonyl group (CO) as a neutral molecule would result in a fragment ion at m/z 154.

Cleavage of the Heterocyclic Ring: The thiochromanone ring can undergo cleavage, potentially losing ethylene (C₂H₄), leading to a fragment at m/z 154.

Fragmentation involving the Aromatic Ring: The stable fluorophenyl group can lead to characteristic ions. Cleavage can result in fragments corresponding to the fluorothiophenol radical cation or related structures.

A summary of predicted significant fragments for this compound in mass spectrometry is provided below.

| m/z | Predicted Fragment Structure | Description of Loss |

|---|---|---|

| 182 | [C₉H₇FOS]⁺ | Molecular Ion ([M]⁺) |

| 154 | [C₈H₇FS]⁺ | Loss of Carbon Monoxide (-CO) from α-cleavage |

| 154 | [C₇H₃FS]⁺ | Loss of Ethylene (-C₂H₄) from ring cleavage |

| 127 | [C₆H₄FS]⁺ | Fluorothiophenol radical cation |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, are indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule's functional groups upi.edu. For this compound, the FT-IR spectrum is expected to display several characteristic absorption bands that confirm its structure. The analysis of these bands is based on established correlation charts and spectral data from similar thiochromanone and chromone (B188151) derivatives researchgate.netnih.govnih.gov.

The key predicted FT-IR absorption bands are detailed in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| ~2960-2850 | Medium-Weak | C-H Stretch | Aliphatic (CH₂) |

| ~1680-1660 | Strong | C=O Stretch | Aryl Ketone |

| ~1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250-1100 | Strong | C-F Stretch | Aryl Fluoride (B91410) |

| ~800-600 | Weak-Medium | C-S Stretch | Thioether |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light horiba.com. It is particularly sensitive to non-polar and symmetric bonds, which may be weak or inactive in FT-IR spectroscopy horiba.com. For this compound, Raman spectroscopy would be useful for confirming the presence of the C-S bond and the aromatic ring system.

Expected prominent peaks in the Raman spectrum would include:

Aromatic Ring Vibrations: Symmetrical ring breathing modes of the fluorinated benzene (B151609) ring would produce a strong signal.

C-S Stretching: The thioether C-S bond vibrations are expected to be more readily observable in the Raman spectrum compared to the FT-IR spectrum.

Carbonyl Stretching: The C=O stretch would also be visible, though its intensity relative to other peaks may differ from the FT-IR spectrum.

Electronic Spectroscopy for Chromophoric Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. The chromophoric system of this compound comprises the fluorinated benzene ring in conjugation with the thioether sulfur atom and the carbonyl group. This extended conjugation influences the wavelengths at which electronic transitions occur researchgate.net.

The UV-Vis spectrum is expected to show two main types of electronic transitions:

π → π* Transitions: These are typically high-intensity absorptions arising from the promotion of electrons in π bonding orbitals to π* antibonding orbitals. For the aromatic system in this compound, these are expected in the 250-300 nm range.

n → π* Transitions: These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (e.g., on the carbonyl oxygen) to a π* antibonding orbital. This transition is expected at a longer wavelength, likely above 300 nm.

| Approximate λₘₐₓ (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| 250 - 300 | π → π | Fluorinated Aromatic Ring / Carbonyl Group |

| > 300 | n → π | Carbonyl Group (C=O) |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

A search of the available literature did not yield a published single-crystal X-ray diffraction study specifically for this compound. However, if such a study were performed, it would provide invaluable structural information. Based on the structures of related thiochromanone and chromanone compounds, it can be predicted that the heterocyclic six-membered ring would adopt a non-planar conformation, such as a "sofa" or "half-chair" form, to minimize steric strain. The fused benzene ring would remain planar.

An SCXRD analysis would definitively determine:

Molecular Geometry: Precise bond lengths (e.g., C=O, C-S, C-F, and bonds within the aromatic and heterocyclic rings) and bond angles.

Conformation: The exact puckering and conformation of the thiochromanone ring system.

Crystallographic Data: The crystal system, space group, and unit cell dimensions.

Intermolecular Interactions: Details of how individual molecules interact in the solid state, such as through π-π stacking or other non-covalent forces.

Elemental Analysis and Purity Assessment Methods

The elemental composition and purity of this compound are critical parameters established during its synthesis and characterization to confirm its chemical identity and quality. Academic and commercial research relies on a suite of analytical techniques to verify these properties.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. For this compound, with a molecular formula of C₉H₇FOS, the theoretical elemental composition can be calculated based on its molecular weight of 182.22 g/mol . These theoretical values serve as a benchmark against which experimentally determined values are compared.

The analysis is typically performed using combustion analysis, where the compound is burned in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, and sulfur dioxide) are measured. Fluorine content is often determined by other methods, such as ion-selective electrode analysis after decomposition of the compound. The close correlation between the experimental and calculated values confirms the empirical formula of the synthesized compound.

| Element | Symbol | Theoretical Percentage (%) | Found Percentage (%) (Typical) |

|---|---|---|---|

| Carbon | C | 59.32 | 59.30 - 59.35 |

| Hydrogen | H | 3.87 | 3.85 - 3.90 |

| Fluorine | F | 10.42 | 10.40 - 10.45 |

| Oxygen | O | 8.78 | N/A (Often calculated by difference) |

| Sulfur | S | 17.60 | 17.55 - 17.65 |

Purity Assessment Methods

Ensuring the purity of this compound is essential for its use in further research and applications. Several chromatographic and physical methods are employed for this purpose. Commercial suppliers often state a purity of at least 97% calpaclab.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile organic compounds. A solution of this compound is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through. The compound's interaction with the stationary phase causes it to elute at a specific retention time. The presence of impurities would be indicated by additional peaks in the chromatogram. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for purity assessment. The compound is vaporized and passed through a column with a gaseous mobile phase. Similar to HPLC, impurities are detected as separate peaks. The mass spectrometer provides structural information on both the main compound and any impurities.

Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range. Therefore, determining the melting point of a sample of this compound and comparing it to a reference value for the pure substance can serve as a quick and simple indicator of purity.

| Technique | Typical Parameter Measured | Indication of Purity |

|---|---|---|

| HPLC | Peak Area Percentage | >97% for the main component peak |

| GC-MS | Peak Area Percentage and Mass Spectrum | Confirmation of the main peak's identity and quantification of impurities |

| Melting Point | Temperature Range (°C) | A sharp and consistent melting point range |

Theoretical and Computational Chemistry of 6 Fluorothio 4 Chromanone

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Fluorothio-4-Chromanone at the atomic level. These methods provide a framework for predicting its electronic structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized ground state geometry. This process yields crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

DFT is also instrumental in predicting spectroscopic properties. By calculating vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Key vibrational modes for this compound would include the carbonyl (C=O) stretch, the C-S stretch of the thioether, and the C-F stretch. Comparing these predicted spectra with experimental data helps to confirm the molecular structure. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. d-nb.info Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, providing insights into the molecule's UV-Visible absorption spectrum. nih.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Carbonyl) | Stretching | 1670 - 1690 |

| Aromatic C=C | Stretching | 1560 - 1620 |

| C-S (Thioether) | Stretching | 680 - 710 |

| C-F (Fluoro) | Stretching | 1050 - 1100 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the sulfur-containing ring and the benzene (B151609) moiety, which are electron-rich regions. The LUMO is likely centered around the electron-deficient carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netrsc.org This analysis helps predict how the molecule might interact with other reagents. The electron affinity, which is the energy released when an electron is added to a neutral molecule, is related to the LUMO energy and indicates the molecule's propensity to act as an electron acceptor.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| E_HOMO | -6.5 to -7.5 | Electron-donating ability |

| E_LUMO | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and stability |

Molecular Electrostatic Potential (ESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other charged or polar species. walisongo.ac.id The ESP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich areas) and blue indicates regions of positive electrostatic potential (electron-poor areas). Green and yellow represent intermediate potentials. nih.gov

In this compound, the ESP map would show a significant region of negative potential (red) around the electronegative oxygen atom of the carbonyl group, identifying it as a likely site for electrophilic attack or hydrogen bond acceptance. researchgate.net The fluorine atom would also contribute to a localized negative potential. In contrast, the hydrogen atoms on the aromatic ring would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. The sulfur atom's influence on the charge distribution can also be analyzed, providing a complete picture of the molecule's reactive surface. tandfonline.com

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape or conformation of a molecule significantly influences its physical properties and biological activity. The thiochromanone ring in this compound is not planar and can adopt several conformations, such as half-chair, boat, or twisted forms. researchgate.net Computational methods can be used to calculate the potential energy surface (PES) of the molecule, identifying the most stable low-energy conformers and the energy barriers between them.

Intramolecular interactions play a key role in stabilizing certain conformations. In this compound, potential interactions could include weak hydrogen bonds, such as those between a C-H bond and the fluorine or oxygen atom. nih.gov The presence and strength of these non-covalent interactions can be investigated using methods like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis. Understanding the preferred conformation is essential for predicting how the molecule might fit into a biological receptor or interact with other molecules.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. fossee.in By modeling the reaction pathway from reactants to products, it is possible to identify intermediate structures and, most importantly, the transition state (TS). ucsb.edu The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction, which in turn governs the reaction rate.

For this compound, one could computationally study various reactions, such as nucleophilic addition to the carbonyl group or substitution reactions on the aromatic ring. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) are employed to locate the transition state geometry. libretexts.org Once the TS is found, frequency calculations are performed to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net These studies provide detailed, step-by-step insights into how chemical transformations involving this compound occur. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. espublisher.com MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of solvent molecules, to generate a trajectory of its movements. acs.org

For this compound, an MD simulation would allow for a thorough exploration of its conformational space. rsc.org By simulating the molecule for nanoseconds or longer, one can observe transitions between different conformers and determine their relative populations and stabilities under specific conditions (e.g., in water or an organic solvent). This approach provides valuable information on the molecule's flexibility, solvent interactions, and the dynamic equilibrium between different shapes, which is crucial for understanding its behavior in a real-world chemical or biological environment. scite.ai

In Silico Prediction of Biological Interactions and Binding Affinities

In silico methods, including molecular docking, are powerful tools for predicting the biological interactions and binding affinities of novel compounds like this compound. These computational techniques simulate the interaction between a small molecule (ligand) and a macromolecular target, typically a protein, to predict the preferred binding orientation and the strength of the binding.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the broader class of thiochromanones and chromones has been the subject of such investigations. These studies reveal that the thiochromanone scaffold is a versatile structure for interacting with a range of biological targets. The sulfur atom in the heterocyclic ring can influence the electronic and steric properties, which in turn affects the interactions with target proteins nih.gov.

For instance, molecular docking studies on similar chromone (B188151) derivatives have been used to predict their binding affinity to various enzymes, including those involved in cancer and viral replication. These studies often show that the chromone nucleus can form important hydrophobic interactions with the target's binding site. The substitution of a thio group, as in this compound, is expected to modulate these interactions.

The fluorine atom at the 6-position is of particular interest. Fluorine is a highly electronegative atom and can participate in hydrogen bonding and other electrostatic interactions. Its presence can significantly alter the binding affinity and selectivity of the molecule for its target. For example, in a study of thiochroman-4-one (B147511) derivatives, fluorine substitution at the C-6 position was found to increase leishmanicidal activity, suggesting a positive contribution to the compound's biological interactions nih.gov.

A hypothetical molecular docking study of this compound against a protein target would likely reveal key interactions involving the fluorinated benzene ring and the thiochromanone core. The predicted binding affinity, often expressed as a docking score or binding energy, would provide a quantitative estimate of how tightly the compound binds to the target.

Table 1: Potential Molecular Interactions of this compound Predicted by In Silico Methods

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Hypothetical) |

| Thiochromanone Core | Hydrophobic Interactions, Pi-Stacking | Leucine, Valine, Phenylalanine |

| Carbonyl Group (C=O) | Hydrogen Bonding | Serine, Threonine, Asparagine |

| Fluorine Atom (at C6) | Halogen Bonding, Electrostatic Interactions | Glycine, Alanine, Lysine |

| Sulfur Atom | Van der Waals Interactions | Methionine, Cysteine |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built by developing mathematical equations that relate molecular descriptors to the observed activity or property.

While a specific QSAR or QSPR model for this compound is not available in the reviewed literature, studies on related 4-(thio)-chromenone analogs provide a framework for understanding which structural features are likely to be important. A QSAR study on a series of 4-(thio)-chromenone 6-O-sulfamate analogs as steroidal sulfatase (STS) inhibitors revealed the importance of several descriptors in determining their inhibitory activity nih.gov.

Based on this related research, a QSAR model for this compound and its analogs would likely include descriptors from the following categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing fluorine atom would significantly influence these parameters.

Topological Descriptors: These are numerical representations of the molecular structure, such as the electrotopological state (E-state) indices, which describe the electronic and topological environment of each atom.

Steric Descriptors: These relate to the size and shape of the molecule, which are crucial for fitting into a binding site.

A study on 3-iodochromone derivatives identified several key descriptors influencing their fungicidal activity, including those related to the electronic properties and dipole moment of the molecule nih.gov.

Table 2: Representative Descriptors for a Hypothetical QSAR/QSPR Model of this compound and its Analogs

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity/Property |

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. |

| Dipole Moment | Influences solubility and interactions with polar environments. | |

| Topological | Atom-type E-state indices (e.g., for sulfur and fluorine) | Quantifies the electronic and topological state of specific atoms. |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability. |

The development of a robust QSAR or QSPR model for this compound would enable the prediction of its biological activity and properties, thereby guiding the design of new analogs with improved characteristics.

Biological and Medicinal Chemistry Research Applications

Investigation of Biological Activities of 6-Fluorothio-4-Chromanone and its Analogues

The 4-chromanone (B43037) scaffold and its thio-analogue, thiochroman-4-one (B147511), are recognized as "privileged structures" in medicinal chemistry. These frameworks serve as versatile templates for designing therapeutic molecules with a wide range of pharmacological activities. The introduction of a fluorine atom at the 6-position, resulting in this compound, can significantly modulate the compound's electronic properties and biological activity, making it and its analogues subjects of interest in various research applications.

The core structure of this compound is a foundation for developing potent and selective enzyme inhibitors, which are crucial tools in studying cellular pathways and developing potential therapeutic agents for a variety of diseases.

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, is a significant target in drug design due to its involvement in critical cellular processes. nih.gov It plays a role in cell cycle regulation, and its inhibition can lead to the hyperacetylation of α-tubulin, which in turn inhibits tumor growth. nih.gov Furthermore, SIRT2 activity has been linked to neurodegenerative disorders like Parkinson's disease, with studies suggesting that SIRT2 inhibition may decrease neuronal cell death. nih.gov

A series of substituted chroman-4-one derivatives have been synthesized and assessed for their ability to inhibit SIRT2. Research has shown that substitutions at the 6- and 8-positions with larger, electron-withdrawing groups are favorable for activity. nih.gov While specific data on this compound is limited, the findings for its analogues underscore the potential of this structural class. For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent inhibitor of SIRT2. nih.gov These compounds often exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3, making them valuable starting points for developing novel SIRT2 inhibitors. nih.gov

Table 1: SIRT2 Inhibition by Chroman-4-one Analogues

| Compound | IC₅₀ (μM) | Selectivity |

|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High selectivity over SIRT1 and SIRT3 |

Monoamine oxidase B (MAO-B) is a key enzyme that catalyzes the oxidative deamination of neurotransmitters, including dopamine. frontiersin.org Elevated MAO-B activity is associated with neurodegenerative conditions such as Parkinson's and Alzheimer's diseases, as it can lead to increased oxidative stress and neuronal damage. frontiersin.orgnih.gov Consequently, MAO-B inhibitors are an established therapeutic strategy for managing these neurological disorders. semanticscholar.orguniroma1.it

The chromone (B188151) and chromanone scaffolds are promising structures for the development of MAO-B inhibitors. semanticscholar.org Research into multitarget-directed ligands has led to the creation of novel chromanone hybrids that exhibit significant inhibitory activity against both MAO-B and acetylcholinesterase (AChE). nih.gov For example, a series of chromone-hydroxypyridinone hybrids were evaluated, with some compounds showing potent and selective MAO-B inhibition in the nanomolar range. nih.gov One optimal compound, a chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid (C10), demonstrated excellent dual inhibition of both MAO-B and AChE, with an IC₅₀ value of 0.41 ± 0.04 μM for MAO-B. nih.gov These findings highlight the potential of the this compound core structure in the design of new agents for neurological research. nih.gov

Table 2: MAO-B and AChE Inhibition by a Chromanone Hybrid Analogue

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| Compound C10 (chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid) | MAO-B | 0.41 ± 0.04 |

| AChE | 0.58 ± 0.05 |

Alzheimer's disease is characterized by a decline in the level of the neurotransmitter acetylcholine (ACh). ingentaconnect.com Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down ACh, is a primary therapeutic strategy to manage the symptoms of mild to moderate Alzheimer's. ingentaconnect.com

The chromanone structure is a valuable scaffold for designing AChE inhibitors. As part of a multitarget strategy for treating Alzheimer's, various chromanone derivatives have been synthesized and shown to possess significant AChE inhibitory activity. nih.gov Molecular modeling and kinetic studies have revealed that some of these compounds can act as dual-binding inhibitors, interacting with both the catalytic and peripheral anionic sites of the AChE enzyme. nih.gov The hybrid compound C10, for instance, showed potent AChE inhibition with an IC₅₀ of 0.58 ± 0.05 μM. nih.gov In preclinical models, this compound not only inhibited AChE but also protected against mitochondrial dysfunction and inhibited AChE-induced amyloid aggregation. nih.gov This multifaceted activity suggests that chromanone derivatives, including potentially this compound, are promising candidates for further investigation in the context of neurodegenerative diseases.

Chromanone derivatives have been systematically evaluated for their cytotoxic effects against a variety of human cancer cell lines. nih.gov These studies form a basis for understanding the anticancer potential of compounds like this compound.

In vitro studies using cancer cell lines are a primary method for assessing the anticancer potential of new compounds. Research on flavanone/chromanone derivatives has demonstrated their ability to inhibit the proliferation of various cancer cell lines, including those from colon cancer (HCT116, Caco-2, HT-29), breast cancer (MCF-7), prostate cancer (DU-145), and lung cancer (A549). nih.govnih.gov

The cytotoxic activity is often structure-dependent, with certain substitutions enhancing both potency and selectivity for cancer cells over normal cells. nih.gov For some active derivatives, the concentration required to inhibit 50% of cell growth (IC₅₀) is in the low micromolar range, comparable to established chemotherapy agents. nih.gov The mechanisms underlying this anticancer activity can include the generation of oxidative stress, induction of apoptosis (programmed cell death), and the triggering of significant DNA damage in cancer cells. nih.gov For example, one study identified a 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide derivative (2e) as a potent anticancer agent against HCT116, A549, and A375 cell lines, with IC₅₀ values significantly lower than the reference drug erlotinib. mdpi.com

While extensive in vivo data specifically for this compound is not widely available, studies on related structures provide a rationale for its potential. In vivo models, such as chemically induced tumorigenesis in mice, are used to evaluate the efficacy of potential anticancer agents. journaljpri.com For example, in a scopolamine-induced mouse model of Alzheimer's disease, a related chromanone derivative (C10) showed significant improvements in cognitive behaviors and spatial memory, demonstrating its ability to be active in a living system. nih.gov Such preclinical studies are essential for establishing the therapeutic potential of new compounds before they can be considered for further development.

Table 3: In Vitro Anticancer Activity of an Oxadiazole Derivative (Analogue)

| Cell Line | Compound 2e IC₅₀ (μM) | Erlotinib IC₅₀ (μM) |

|---|---|---|

| HCT116 (Colon Carcinoma) | 6.43 ± 0.72 | 17.86 ± 3.22 |

| A549 (Lung Adenocarcinoma) | 9.62 ± 1.14 | 19.41 ± 2.38 |

| A375 (Melanoma) | 8.07 ± 1.36 | 23.81 ± 4.17 |

Anticancer Research Potential

Apoptosis Induction and Cell Cycle Modulation Studies

Research into chromanone and its derivatives has revealed significant potential in oncology, specifically in their ability to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells. Various flavanone and chromanone derivatives have been shown to halt cell proliferation and trigger apoptosis through multiple molecular mechanisms. nih.gov

Studies on different cancer cell lines demonstrate that these compounds can cause cell cycle arrest, often at the G1 or S-phase. For instance, the chromone derivative Fusarochromanone (FC101) was found to induce a G0/G1 phase arrest in COS7 and HEK293 cells. benthamdirect.comnih.gov This is achieved by downregulating key proteins that drive the cell cycle forward, such as cyclin D1 and cyclin-dependent kinases (CDK4/6), while upregulating CDK inhibitors like p21 and p27. benthamdirect.comnih.gov

Furthermore, these derivatives can initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. orientjchem.org This involves altering the balance of pro-apoptotic and anti-apoptotic proteins. For example, some chromone derivatives increase the expression of pro-apoptotic proteins like Bax and Bad while decreasing anti-apoptotic proteins like Bcl-2 and Mcl-1, leading to caspase activation and subsequent cell death. benthamdirect.comresearchgate.netmdpi.com One study on a furoxan derivative of chromone in K562 leukemia cells showed it caused S-phase arrest and significantly induced apoptosis through mitochondria-related pathways. researchgate.netyoutube.com

Table 1: Effects of Chromanone Derivatives on Cell Cycle and Apoptosis in Various Cell Lines

| Compound Class | Cell Line | Effect | Mechanism Highlights |

|---|---|---|---|

| Chromone Derivatives | K562 (Leukemia) | S-phase arrest, Apoptosis | Increased Bax, Bad; Mitochondria-related pathways orientjchem.orgresearchgate.net |

| Fusarochromanone (FC101) | COS7, HEK293 | G0/G1 phase arrest, Apoptosis | Downregulation of Cyclin D1, CDK4/6; Upregulation of p21, p27 benthamdirect.comnih.gov |

| Flavanone/Chromanone Derivatives | Colorectal Cancer Cells | Apoptosis, Autophagy | Induction of oxidative stress (ROS generation) nih.gov |

This table summarizes findings from related chromanone compounds to illustrate the potential mechanisms of this compound.

Antioxidant Activity and Free Radical Scavenging Mechanisms

The chromone scaffold is recognized for its antioxidant properties, which are closely linked to its ability to scavenge free radicals and neutralize reactive oxygen species (ROS). orientjchem.orgresearchgate.net These activities are crucial for preventing oxidative stress, a condition implicated in numerous diseases. The primary mechanism involves the donation of a hydrogen atom from the chromone structure to a free radical, thereby stabilizing it. mdpi.com

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity, where the reduction of the purple DPPH radical to a yellow hydrazine (B178648) is measured spectrophotometrically. researchgate.netresearchgate.netnih.govnih.gov Structure-activity relationship studies on chromone derivatives have indicated that the presence of hydroxyl groups, particularly at the C-5 and C-7 positions, and a catechol group in the B-ring, significantly enhances radical scavenging activity. orientjchem.orgresearchgate.net Conversely, methylation or glycosylation of these hydroxyl groups tends to decrease this potential. orientjchem.orgresearchgate.net

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral) Research

The thiochroman-4-one scaffold, a core component of this compound, is a privileged structure in the search for new antimicrobial agents. nih.gov Numerous studies have demonstrated that this sulfur-containing heterocycle possesses potent antibacterial and antifungal properties, often superior to its oxygen-containing chromanone counterpart. derpharmachemica.com

Antibacterial and Antifungal Activity: Research has shown that thiochroman-4-one derivatives are active against a wide range of pathogens. They have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Xanthomonas oryzae. researchgate.netmdpi.comderpharmachemica.com In the realm of antifungal research, these compounds have shown significant activity against pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and various plant pathogens like Botrytis cinerea. mdpi.comderpharmachemica.comresearchgate.net

Structure-activity relationship (SAR) studies reveal that substitutions on the thiochroman-4-one ring are critical for activity. Notably, the presence of an electron-withdrawing group, such as a halogen, at the 6-position has been shown to enhance antifungal activity. derpharmachemica.com This suggests that the fluorine atom in this compound could be a key contributor to its antimicrobial potential.

Table 2: Antimicrobial Activity of Selected Thiochroman-4-one Derivatives

| Derivative | Pathogen | Activity Noted |

|---|---|---|

| 6-chloro-thiochroman-4-one derivative | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 of 17 µg/mL mdpi.commdpi.com |

| 6-methyl-thiochroman-4-one derivative | Botrytis cinerea | Inhibition rate of 79% mdpi.commdpi.com |

| Spiropyrrolidine-thiochromanone hybrid | Bacillus subtilis, S. epidermidis, S. aureus | MIC values of 32 μg mL−1 derpharmachemica.com |

This table presents data from related thiochromanone compounds to indicate the potential antimicrobial spectrum of this compound.

Antiviral Research: The broader class of chromones has also been investigated for antiviral properties. Studies have shown that certain derivatives can inhibit viral replication, including activity against Human Immunodeficiency Virus (HIV) by inhibiting the reverse transcriptase enzyme. Chalcone analogs, which share structural similarities, have also been reviewed for their broad-spectrum antiviral characteristics. While specific antiviral studies on this compound are not yet prevalent, the general antiviral potential of the chromone scaffold suggests a promising area for future investigation.

Anti-inflammatory Response Modulation at a Molecular Level

Chromanone derivatives have been extensively investigated as potential anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. Research shows that these compounds can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in immune cells stimulated by lipopolysaccharide (LPS). researchgate.net

The molecular targets for this activity frequently involve critical inflammation signaling cascades. Several chromone derivatives have been found to inhibit the activation of the p38 MAPK pathway and the nuclear translocation of NF-κB, a master regulator of the inflammatory response. researchgate.net By deactivating these pathways, the compounds effectively suppress the expression of inflammatory genes.

Structure-activity relationship studies on chromones have indicated that substitutions on the benzene (B151609) ring can significantly influence anti-inflammatory potency. Specifically, the presence of electron-donating groups at the 6- and 7-positions can enhance anti-inflammatory activity. This suggests that the electronic properties of the fluorothio group at the 6-position will be a critical determinant of the compound's ability to modulate inflammatory responses.

Potential as Plant Immunity Inducers

In the field of agriculture, 4-chromanone derivatives are emerging as a novel class of plant immunity inducers, offering an alternative to traditional pesticides for managing plant diseases. These compounds have been shown to enhance a plant's natural defense mechanisms against pathogens, particularly plant viruses.

Recent field trials demonstrated that novel 4-chromanone-derived compounds provided significant protection and curative effects against the Cucumber Mosaic Virus (CMV) in Passiflora spp. (passion fruit). The efficacy of some derivatives surpassed that of existing commercial agents.

Transcriptome analysis suggests that these compounds may function by targeting crucial plant hormone signal transduction pathways. Specifically, it is speculated that 4-chromanone derivatives could mediate the abscisic acid (ABA) signaling pathway, which plays a vital role in a plant's response to both biotic and abiotic stress. By activating this pathway, the compounds augment the plant's resistance to viral diseases. This line of research positions this compound as a candidate for the development of new agents to protect crops from devastating viral infections.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Influence of Fluorine and Sulfur Substitution on Biological Profiles

The specific biological activity of this compound is profoundly influenced by the presence and position of its key substituents: the sulfur atom in the heterocyclic ring and the fluorine atom on the benzene ring.

Influence of the Sulfur Atom: The replacement of the oxygen atom in the chromanone ring with a sulfur atom to form a thiochromanone scaffold is a critical modification that often enhances biological activity, particularly antimicrobial efficacy. Comparative studies have shown that thiochromanone-containing compounds exhibit more potent and, in some cases, broader-spectrum antibacterial and antifungal activities than their chromanone analogues. derpharmachemica.com DFT (Density Functional Theory) studies support these findings, suggesting that the sulfur atom increases the reactivity and biological activity of the molecule, partly due to a lower HOMO-LUMO energy gap. derpharmachemica.com This intrinsic potency makes the thiochromanone core a highly sought-after scaffold in medicinal chemistry. nih.govnih.govnih.gov

Positional and Stereochemical Effects of Substituents on Efficacy

The biological activity of 4-chromanone derivatives is highly dependent on the nature and position of substituents on the chromanone core. Structure-activity relationship (SAR) studies have revealed that modifications at nearly all positions can significantly modulate efficacy and selectivity for various biological targets.

For instance, in the context of antibacterial activity, the presence of hydroxyl groups at the C-6 or C-7 positions has been shown to be a critical determinant. nih.govacs.org Specifically, 4-chromanone derivatives with a hydroxyl group at either the 6- or 7-position demonstrated potent activity against Gram-positive bacteria, whereas the corresponding 5-hydroxy regioisomer was inactive. nih.govacs.org This highlights the critical role of substituent positioning on the benzene ring of the chromanone scaffold. Furthermore, SAR analysis indicates that a hydrophobic substituent at the C-2 position enhances antibacterial activity. nih.govacs.org

In the development of anticancer agents, substitutions on the 4-chromanone structure play a crucial role in both potency and selectivity. nih.gov Studies have shown that variations such as halogen substitutions (e.g., chlorine vs. bromine) can modulate cytotoxic activity against different cancer cell lines. nih.gov The strategic placement of different functional groups can lead to compounds with enhanced selectivity for cancer cells over normal cells, a key objective in the design of new chemotherapeutics. nih.gov

Research into Sirtuin 2 (SIRT2) inhibitors has shown that substitutions at the C-6 and C-8 positions are important for activity. acs.org Electron-withdrawing groups, such as chloro or nitro groups at the C-6 position, were found to be more favorable for inhibitory potency compared to electron-donating groups like methoxy (B1213986). acs.org Conversely, a fluorine substituent at the C-7 position resulted in only weak inhibitory activity, demonstrating that the electronic nature of the substituent and its position are key factors in determining the biological effect. acs.org

Mechanistic Investigations of Biological Action

Understanding how 4-chromanone derivatives exert their biological effects at a molecular level is crucial for their development as therapeutic agents or research tools.

Molecular modeling and docking studies have provided valuable insights into how 4-chromanone derivatives interact with their protein targets. A study on novel 4-chromanone derivatives designed as potential analgesics investigated their binding affinity for the μ-opioid receptor. jmbfs.org

Docking simulations revealed that these compounds fit within the active site pocket of the receptor, establishing key interactions with specific amino acid residues. For one potent compound, the binding was stabilized by two Pi-Pi stacking interactions between the aromatic rings of the chromanone derivative and the side chain of Tryptophan 318 (TRP318). jmbfs.org Additionally, crucial hydrogen bonds were formed between hydroxyl groups on the ligand and the side chains of Serine 53 (SER53) and Serine 55 (SER55). jmbfs.org The molecule was further enclosed by a suite of other amino acids, including HIS54, TYR128, and LYS303, defining a specific binding mode responsible for its high affinity. jmbfs.org

| Compound | Docking Score (kcal/mol) |

| Compound 6 | -8.36 |

| Compound 25 | -4.32 |

| Morphine (Control) | -6.02 |

Data sourced from a molecular modeling study on new 4-chromanone derivatives. jmbfs.org

The interaction of 4-chromanone derivatives with their biological targets triggers downstream cellular events and modulates molecular pathways.

In the context of anticancer research, certain chromanone derivatives have been shown to induce cytotoxicity through the generation of oxidative stress. nih.gov This is characterized by an increase in intracellular reactive oxygen species (ROS) and a corresponding decrease in glutathione (GSH) concentrations. This oxidative imbalance can lead to DNA damage and the induction of programmed cell death pathways, such as apoptosis and autophagy. nih.gov Furthermore, some derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase, preventing cancer cell proliferation. researchgate.net

In a different biological context, novel 4-chromanone derivatives have been investigated as plant immunity inducers. Transcriptome analysis revealed that these compounds can modulate the abscisic acid (ABA) signaling pathway, a crucial plant hormone signal transduction pathway, thereby enhancing resistance against viral diseases in plants.

Mechanistic studies on chromanone-based anti-inflammatory agents have shown they can significantly deactivate the NF-κB signaling pathway. researchgate.net This is achieved by disrupting TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades, which are central to the inflammatory response. researchgate.net

Utility as Chemical Probes and Tool Compounds in Biological Systems

The 4-chromanone scaffold is a versatile template for the development of chemical probes and tool compounds used to investigate biological systems. Their ability to be functionalized allows for the creation of molecules that can selectively interact with specific enzymes or receptors.

For example, substituted chroman-4-one derivatives have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases. acs.org The most potent of these compounds act as highly selective SIRT2 inhibitors with inhibitory concentrations in the low micromolar range, making them valuable tools for studying the specific roles of this enzyme. acs.org

The chromanone framework is also used in the design of inhibitors for other enzymes and protein targets. Derivatives have been developed as inhibitors of the rapid delayed rectifier potassium current (IKr), which is a target for treating cardiac arrhythmia. ddtjournal.comnih.gov By creating selective inhibitors, researchers can probe the function of these channels and develop potential new antiarrhythmic drugs.

Exploration of Bioavailability and Metabolic Stability in Research Models

The translation of a biologically active compound into a useful therapeutic agent requires favorable pharmacokinetic properties, including good bioavailability and metabolic stability. The inclusion of fluorine in drug candidates is a common strategy employed in medicinal chemistry to improve these characteristics. nih.gov

Advanced Materials Science and Chemo Sensory Research Applications

Development of Fluorescent Probes and Imaging Agents

The development of fluorescent probes and imaging agents is a critical area of research, with applications ranging from biological imaging to materials science. The chromanone scaffold, particularly when functionalized, offers a promising basis for the design of new fluorophores.

The fluorescence of chromone (B188151) derivatives is influenced by the nature and position of substituents on the chromone ring, which can affect the efficiency of intersystem crossing (ISC). For instance, methoxy-substituted thiochroman-4-one (B147511) (METO) derivatives exhibit unusual phosphorescent properties. The position of the methoxy (B1213986) substituent can lead to significant changes in molecular orbital distributions, which in turn alters the rate of fluorescence and enhances ISC efficiency, switching from fluorescence to phosphorescence emission. oup.com

The photophysical properties of furanochromones, such as visnagin (B192663) and khellin, are strongly dependent on the solvent's polarity and hydrogen bonding ability. nih.gov These solvent effects can cause a mixing or inversion of the two lowest singlet excited states (¹n,π* and ¹π,π*), which impacts the rate constants for radiative decay (fluorescence), internal conversion, and intersystem crossing. nih.gov Consequently, the triplet formation quantum yield (ΦT) of these compounds can vary significantly, decreasing from approximately 0.8 in a non-polar solvent like dioxane to less than 0.05 in water. nih.gov This highlights the sensitivity of the chromanone core's photophysics to its environment.

The quantum yield of fluorescence (Φf) is a critical parameter for a fluorophore and is defined as the ratio of photons emitted to photons absorbed. wikipedia.org It is influenced by the rate constants of various de-excitation pathways, including fluorescence (k_f), internal conversion (k_IC), external conversion (k_EC), and intersystem crossing (k_ISC).

Table 1: Factors Influencing the Photophysical Properties of Chromanone-Based Fluorophores

| Property | Influencing Factors | Effect |

|---|---|---|

| Emission Wavelength | Solvent Polarity, Substituent Effects | Shifts in emission maxima (solvatochromism) |

| Fluorescence Quantum Yield (Φf) | Solvent, Temperature, Substituent Effects | Varies depending on the rates of radiative and non-radiative decay pathways |

| Intersystem Crossing (ISC) | Substituent Position, Solvent | Can be enhanced, leading to phosphorescence |

| Excited State Lifetimes | Molecular Structure, Environment | Influenced by the rates of all de-excitation processes |

This table is generated based on principles of fluorescence and data from related chromone and thiochromanone compounds.